1-(2-Methoxybenzoyl)-3-methylpiperazine
Description
1-(2-Methoxybenzoyl)-3-methylpiperazine is a piperazine derivative characterized by a 2-methoxybenzoyl group attached to a 3-methyl-substituted piperazine ring. The 2-methoxybenzoyl moiety introduces steric and electronic effects due to the methoxy group’s electron-donating nature and ortho-positioning, which can influence molecular interactions in biological systems .
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCACCCYSPTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-3-methylpiperazine typically involves the reaction of 2-methoxybenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2-Hydroxybenzoyl)-3-methylpiperazine.
Reduction: Formation of 1-(2-Methoxybenzyl)-3-methylpiperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Aromatic Substituent Effects
- 2-Methoxybenzoyl vs. However, the electron-donating methoxy group may enhance interactions with hydrophobic pockets in enzymes like kinases .
- Fluorinated Analogs : 1-(3,4-Difluorobenzoyl)-3-methylpiperazine () incorporates fluorine atoms, which increase lipophilicity and metabolic stability. Fluorine’s electronegativity may also polarize the benzoyl group, altering target engagement compared to methoxy-substituted derivatives .
Piperazine Substitution Patterns
- 3-Methyl vs. 4-Methyl : highlights that 4-methylpiperazine derivatives exhibit superior inhibitory activity against papain-like protease (PLpro) compared to 2- or 3-methyl analogs. However, 3-methyl substitution, as in the target compound, is associated with improved metabolic stability in kinase inhibitors (e.g., Talmapimod) .
- Sulfonyl vs. Benzoyl Groups: The sulfonyl group in 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine () confers strong PKC inhibitory activity, likely due to its ability to form hydrogen bonds with catalytic sites. In contrast, benzoyl derivatives may prioritize hydrophobic interactions .
Key Research Findings
Methyl Positioning Matters : The 3-methyl group on piperazine improves metabolic stability but may reduce target affinity compared to 4-methyl analogs in specific contexts (e.g., PLpro inhibition) .
Sulfonyl vs. Benzoyl Moieties : Sulfonyl groups enhance enzyme inhibition (e.g., PKC), while benzoyl groups may optimize pharmacokinetic properties .
Fluorine Enhances Lipophilicity : Fluorinated benzoyl derivatives exhibit increased membrane permeability, a critical factor for CNS-targeting drugs .
Biological Activity
1-(2-Methoxybenzoyl)-3-methylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 219.26 g/mol
The compound features a piperazine ring substituted with a methoxybenzoyl group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. A study involving various piperazine derivatives demonstrated their ability to inhibit the growth of cancer cell lines, including breast (MCF-7), pancreatic (MiaPaCa-2), and ovarian (A2780) cancers. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
| Compound | Cell Line | GI (µM) | Activity |
|---|---|---|---|
| This compound | MCF-7 | 14 | Moderate |
| This compound | MiaPaCa-2 | >50 | Low |
| This compound | A2780 | Not reported | Active |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens. Studies have indicated that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical signaling pathways:
- Inhibition of Tyrosinase : Similar compounds have been studied as tyrosinase inhibitors, which play a role in melanin production and are implicated in skin disorders.
- Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Case Studies
- Anticancer Screening : A study evaluated the growth inhibition of various piperazine derivatives against a panel of human cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced anticancer activity, with some analogs showing enhanced potency compared to others .
- Antimicrobial Efficacy : In another study, the compound was tested for its antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
